![molecular formula C9H16ClNO2 B2539842 5-氨基双环[2.2.2]辛烷-2-羧酸;盐酸盐 CAS No. 2416243-21-3](/img/structure/B2539842.png)

5-氨基双环[2.2.2]辛烷-2-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

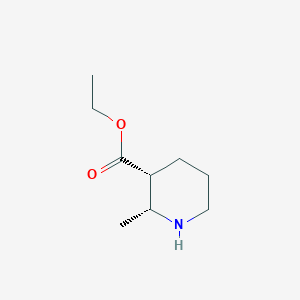

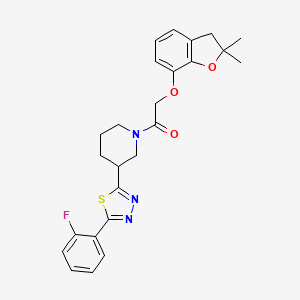

The synthesis of this compound involves the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . Ring closure of β-amino ester resulted in tricyclic pyrimidinones .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[2.2.2]octane structure . The condensed γ-lactone ring forces the molecules into a stereo structure .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it has been used to synthesize hybrid oligomers of various lengths by combining with proteinogenic α-amino acids .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its IUPAC name is methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride .科学研究应用

- Stable Reverse-Turn Scaffold : Researchers have explored the use of 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) as a novel scaffold in drug design. ABOC can induce highly stable reverse-turn conformations when incorporated into central positions of tripeptides .

- Potential Drug Candidates: Investigating derivatives of ABOC may lead to the discovery of new drug candidates. Its multifaceted nature makes it a valuable asset for advancing drug development.

- Chiral Catalysts : ABOC derivatives have been investigated as chiral catalysts. Their unique structure and conformational properties make them promising candidates for asymmetric synthesis and catalysis .

- Enlarged Molecular Diversity : Incorporating the ABOC motif into heterogeneous backbone systems has significantly enlarged the diversity of attainable molecular architectures. Researchers have explored its use in creating novel materials with tailored properties .

- Functional Group Tolerance : ABOC derivatives exhibit functional group tolerance, making them useful in synthetic chemistry. Researchers have utilized them in various transformations and reactions .

- Stabilizing Reverse Turns : ABOC’s ability to stabilize reverse-turn conformations has implications for peptide design and conformational studies. Understanding its interactions with other amino acids can inform peptide engineering .

Drug Development

Catalyst Synthesis

Material Science

Chemical Synthesis

Peptide Design and Conformational Studies

NMR Spectroscopy and Structural Studies

作用机制

5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride

, also known as AT27940 , is a compound of interest in the field of bioorganic chemistry.

Target of Action

It’s known that similar compounds have been used as scaffolds for foldamers and chiral catalysts .

Mode of Action

It’s known that similar compounds can induce a highly stable reverse-turn when incorporated in the central position of tripeptides .

Biochemical Pathways

Similar compounds have been used in the synthesis of new generations of bioactive compounds such as antibiotics, enzyme inhibitors, and antitumor agents .

Result of Action

Similar compounds have been used to stabilize original structures in foldamer science with recent successes in health, material science, and catalysis .

Action Environment

It’s known that similar compounds have been used in asymmetric synthesis, indicating that they may be sensitive to stereochemical considerations .

安全和危害

属性

IUPAC Name |

5-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c10-8-4-5-1-2-6(8)3-7(5)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMOKDGMBODXQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1CC2C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2539759.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2539765.png)

![3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539769.png)

![6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2539771.png)

![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2539778.png)

![N-(3,3-diphenylpropyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2539782.png)